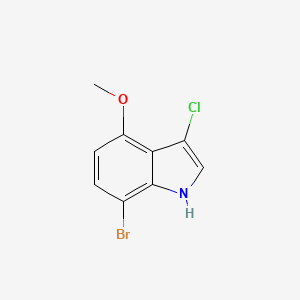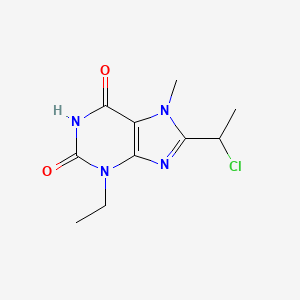
8-(1-Chloroethyl)-3-ethyl-7-methyl-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(1-Chloroethyl)-3-ethyl-7-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1-Chloroethyl)-3-ethyl-7-methyl-1H-purine-2,6(3H,7H)-dione typically involves the alkylation of a purine derivative. The process may include the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 7-methyl-1H-purine-2,6(3H,7H)-dione.
Alkylation: The purine derivative undergoes alkylation with 1-chloroethane in the presence of a base, such as potassium carbonate, to introduce the chloroethyl group at the 8-position.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control to ensure consistency and purity.
化学反应分析
Types of Reactions
8-(1-Chloroethyl)-3-ethyl-7-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: The chloroethyl group can be hydrolyzed in the presence of water or aqueous acids, resulting in the formation of hydroxyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Hydrolysis: Acidic or basic aqueous solutions can be used to hydrolyze the chloroethyl group.
Major Products Formed
Substitution: Amino or thiol derivatives.
Oxidation: Oxidized purine derivatives.
Reduction: Reduced purine derivatives.
Hydrolysis: Hydroxyl derivatives.
科学研究应用
8-(1-Chloroethyl)-3-ethyl-7-methyl-1H-purine-2,6(3H,7H)-dione has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-(1-Chloroethyl)-3-ethyl-7-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to alterations in their structure and function. This can result in the inhibition of enzymatic activity or interference with DNA replication and transcription.
相似化合物的比较
Similar Compounds
8-(1-Bromoethyl)-3-ethyl-7-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with a bromoethyl group instead of a chloroethyl group.
8-(1-Chloroethyl)-3-methyl-7-methyl-1H-purine-2,6(3H,7H)-dione: Similar structure but with a different alkyl group at the 3-position.
Uniqueness
8-(1-Chloroethyl)-3-ethyl-7-methyl-1H-purine-2,6(3H,7H)-dione is unique due to the presence of the chloroethyl group, which imparts distinct reactivity and potential applications. The specific positioning of the chloroethyl group can influence the compound’s interactions with biological targets and its overall chemical behavior.
属性
分子式 |
C10H13ClN4O2 |
|---|---|
分子量 |
256.69 g/mol |
IUPAC 名称 |
8-(1-chloroethyl)-3-ethyl-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C10H13ClN4O2/c1-4-15-8-6(9(16)13-10(15)17)14(3)7(12-8)5(2)11/h5H,4H2,1-3H3,(H,13,16,17) |
InChI 键 |
KTHAZHWCKKPFNW-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C(=O)NC1=O)N(C(=N2)C(C)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


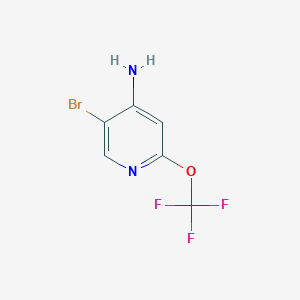
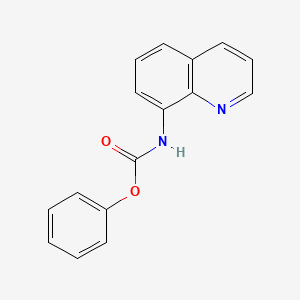

![3-Bromo-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15065744.png)
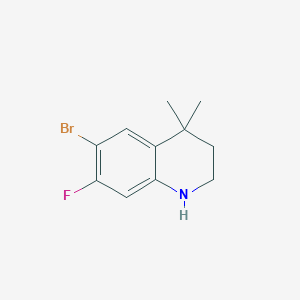

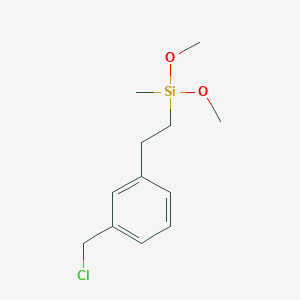

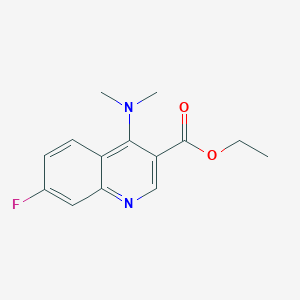
![5'-Bromo-4'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15065790.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B15065793.png)


